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Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical

information for 2-Nonanamine (CAS 13205-58-8). It is important to note that while

physicochemical properties are reported from various chemical suppliers, detailed experimental

protocols for its synthesis and specific biological activity data are not extensively available in

peer-reviewed literature. Therefore, this guide presents representative experimental

methodologies and predicted spectral data based on established chemical principles and data

from analogous compounds.

Chemical and Physical Properties
2-Nonanamine is a primary aliphatic amine. The following table summarizes its key chemical

and physical properties as compiled from various chemical suppliers.[1]
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Property Value

CAS Number 13205-58-8

Molecular Formula C₉H₂₁N

Molecular Weight 143.27 g/mol

Appearance Liquid

Boiling Point 191.02 °C at 760 mmHg

Density 0.791 g/cm³

Flash Point 69.84 °C

Refractive Index 1.4271

Vapor Pressure 0.526 mmHg at 25°C

pKa (Predicted) 11.10 ± 0.35

LogP (Predicted) 3.39

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 6

Synthesis of 2-Nonanamine
The synthesis of 2-nonanamine can be achieved through the reductive amination of 2-

nonanone. This common and versatile method involves the reaction of a ketone with ammonia

to form an imine intermediate, which is then reduced to the corresponding amine.[2][3] Another

classical method for this transformation is the Leuckart reaction, which utilizes formic acid or its

derivatives as both the reducing agent and the source of the amino group.[4][5][6][7]

Experimental Protocol: Reductive Amination of 2-
Nonanone
The following is a representative protocol for the synthesis of 2-nonanamine via reductive

amination. This protocol is based on general procedures for the synthesis of primary amines
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from ketones and has not been specifically validated for 2-nonanamine.

Materials:

2-Nonanone

Ammonia (e.g., as ammonium acetate or a solution in methanol)

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (NaBH(OAc)₃))

Methanol (or another suitable solvent)

Hydrochloric acid (for workup)

Sodium hydroxide (for workup)

Dichloromethane (or other extraction solvent)

Anhydrous magnesium sulfate (or other drying agent)

Procedure:

Imine Formation: In a round-bottom flask, dissolve 2-nonanone (1 equivalent) in methanol.

Add a source of ammonia, such as ammonium acetate (2-3 equivalents). Stir the mixture at

room temperature. The progress of imine formation can be monitored by techniques such as

thin-layer chromatography (TLC) or gas chromatography (GC).

Reduction: Once imine formation is deemed sufficient, add the reducing agent (e.g., sodium

cyanoborohydride, 1.5 equivalents) portion-wise to the reaction mixture. The pH should be

maintained in a slightly acidic range (pH 5-6) to facilitate the reduction of the imine while

minimizing the reduction of the starting ketone.

Reaction Monitoring: Monitor the disappearance of the imine intermediate by TLC or GC.

The reaction is typically stirred at room temperature until completion.

Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid. Remove the

methanol under reduced pressure. Basify the aqueous residue with a sodium hydroxide
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solution to a pH > 12.

Extraction and Purification: Extract the aqueous layer with dichloromethane or another

suitable organic solvent. Combine the organic extracts, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield the crude 2-nonanamine.

The product can be further purified by distillation under reduced pressure.

Synthesis Workflow
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Caption: A general workflow for the synthesis of 2-Nonanamine via reductive amination.

Spectroscopic Data (Predicted)
While experimental spectra for 2-nonanamine are not readily available in public databases, its

spectral characteristics can be predicted based on the known spectra of analogous
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compounds, such as 1-nonanamine and 2-octanamine, and general principles of spectroscopy.

[8][9][10]

¹H NMR Spectroscopy
The proton NMR spectrum of 2-nonanamine is expected to show characteristic signals for the

different proton environments in the molecule.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~2.8 - 3.0 Multiplet 1H CH-NH₂

~1.4 - 1.6 Broad Singlet 2H -NH₂

~1.2 - 1.4 Multiplet 12H -(CH₂)₆-

~1.1 - 1.2 Doublet 3H CH(CH₃)NH₂

~0.8 - 0.9 Triplet 3H -CH₂CH₃

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm) Assignment

~45 - 50 CH-NH₂

~38 - 42 CH₂-CH(NH₂)CH₃

~31 - 33 -(CH₂)ₓ-

~29 - 30 -(CH₂)ₓ-

~25 - 27 -(CH₂)ₓ-

~22 - 24 CH₂-CH₃

~22 - 24 CH(CH₃)NH₂

~13 - 15 -CH₂CH₃
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Infrared (IR) Spectroscopy
The IR spectrum of 2-nonanamine, a primary amine, is expected to exhibit the following

characteristic absorption bands.[11][12][13]

Wavenumber (cm⁻¹) Vibration

3300 - 3500 N-H stretch (two bands for a primary amine)

2850 - 2960 C-H stretch (aliphatic)

1590 - 1650 N-H bend (scissoring)

1450 - 1470 C-H bend

1000 - 1250 C-N stretch

Mass Spectrometry
In the mass spectrum of 2-nonanamine, the molecular ion peak (M⁺) would be expected at

m/z 143. A key fragmentation pattern for aliphatic amines is the alpha-cleavage, which would

result in a prominent base peak.[14]

m/z Proposed Fragment

143 [C₉H₂₁N]⁺ (Molecular Ion)

44 [CH(CH₃)=NH₂]⁺ (Base Peak from α-cleavage)

128 [M - CH₃]⁺

Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the specific biological

activities, mechanism of action, or associated signaling pathways for 2-nonanamine (CAS

13205-58-8).

In general, aliphatic amines can exhibit a range of biological effects, and their activity is highly

dependent on their specific structure.[15] Many biologically active molecules, including

pharmaceuticals and neurotransmitters, contain amine functional groups.[16] The lipophilic
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nature of 2-nonanamine suggests it may interact with cell membranes and potentially

modulate the function of membrane-bound proteins such as G-protein coupled receptors

(GPCRs) or ion channels.

Given the lack of specific data, the pharmacological and toxicological profile of 2-nonanamine
remains an area for future investigation. Researchers in drug development may consider this

molecule as a scaffold or starting point for the synthesis of novel compounds with potential

therapeutic applications. Any investigation into its biological effects would need to begin with

initial screening assays to identify potential targets and biological responses.

Proposed Research Workflow

2-Nonanamine

In vitro Screening Assays
(e.g., Receptor Binding, Enzyme Inhibition)

Hit Identification

Identifies Potential Biological Activity

Mechanism of Action Studies

Signaling Pathway Elucidation

In vivo Studies
(Animal Models)
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Caption: A logical workflow for investigating the unknown biological activity of 2-Nonanamine.

Safety Information
2-Nonanamine is classified as a corrosive substance that can cause severe skin burns and

eye damage.[1] It is also a combustible liquid. Standard safety precautions for handling

corrosive and flammable materials should be strictly followed. This includes the use of personal

protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.

All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion
2-Nonanamine (CAS 13205-58-8) is a primary aliphatic amine with defined chemical and

physical properties. While specific, validated experimental protocols for its synthesis and

detailed characterizations of its biological activity are not widely published, this guide provides

a foundational understanding based on established chemical principles and data from

analogous structures. The provided representative synthesis protocol and predicted spectral

data offer a starting point for researchers. The lack of biological data highlights an opportunity

for further investigation into the potential pharmacological or other biological effects of this

compound. As with any chemical, appropriate safety measures must be observed during its

handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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